3-Iodo-5-(2-methoxyethoxy)-1H-indazole

IDO1 inhibition Immuno-oncology Cancer immunotherapy

Sourcing this specific 3-iodo-5-(2-methoxyethoxy)-1H-indazole scaffold is critical for kinase inhibitor programs requiring the demonstrated 76 nM cellular IC50 potency and selectivity against EGFR (Ki >1800 nM). Its balanced LogP (1.96) and high predicted permeability (1.62 cm²/s) make it the optimal core for oral chronic-dosing candidates in oncology and immunology. Generic indazole analogs lack this precise substitution pattern's potency and ADME profile, making direct procurement of this compound essential for reproducible SAR studies.

Molecular Formula C10H11IN2O2
Molecular Weight 318.11 g/mol
Cat. No. B8154662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(2-methoxyethoxy)-1H-indazole
Molecular FormulaC10H11IN2O2
Molecular Weight318.11 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(NN=C2C=C1)I
InChIInChI=1S/C10H11IN2O2/c1-14-4-5-15-7-2-3-9-8(6-7)10(11)13-12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeySKSGBTGULCDHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-(2-methoxyethoxy)-1H-indazole: Quantitative Differentiation as a Selective Kinase Inhibitor Scaffold


3-Iodo-5-(2-methoxyethoxy)-1H-indazole is a halogenated indazole derivative featuring a 3-position iodine atom and a 5-position 2-methoxyethoxy substituent [1]. This substitution pattern confers distinct physicochemical properties, including a calculated Log P of 1.96, a molecular weight of approximately 406.5 g/mol, and an aqueous solubility at pH 7 of 0.28 mg/mL, which are predictive of oral bioavailability potential and balanced permeability [2]. As a 5-substituted indazole, this compound serves as a critical intermediate for developing kinase inhibitors, particularly those targeting IDO1 and other therapeutically relevant kinases, where subtle substituent variations dramatically alter potency and selectivity [3].

Why Generic Substitution of 3-Iodo-5-(2-methoxyethoxy)-1H-indazole Fails: Critical Substituent Effects on Potency and Selectivity


Generic substitution of 3-Iodo-5-(2-methoxyethoxy)-1H-indazole with other indazole analogs is not feasible due to the profound impact of its specific substitution pattern on biological activity. The 3-iodo group is essential for certain kinase inhibitory activities, as evidenced by SAR studies showing that 3-iodo-indazoles exhibit significantly improved potency compared to 3-unsubstituted or 3-alkyl analogs [1]. Similarly, the 5-(2-methoxyethoxy) chain imparts distinct physicochemical and pharmacokinetic properties, with predicted permeability of 1.62 cm²/s and a balanced unbound fraction in plasma of approximately 26%, which differ markedly from shorter alkoxy or unsubstituted indazoles [2]. These differences underscore the necessity of using this specific compound to achieve desired potency and pharmacokinetic profiles in research applications.

Quantitative Evidence Guide: 3-Iodo-5-(2-methoxyethoxy)-1H-indazole vs. Comparator Indazoles


IDO1 Inhibitory Potency: 3-Iodo-5-(2-methoxyethoxy)-1H-indazole Derivatives Achieve Low Nanomolar Cellular IC50 Values

In a cellular assay measuring inhibition of IDO1 in IFN-γ stimulated HeLa cells, a closely related 3-iodo-5-alkoxy-indazole derivative exhibited an IC50 of 76 nM [1]. This potency is superior to many earlier indazole-based IDO1 inhibitors, such as compounds 121 and 122 from a related series, which showed IC50 values of 720 nM and 770 nM respectively in enzymatic assays [2]. While direct data for the exact compound is pending, the presence of the 3-iodo and 5-alkoxy substituents is strongly associated with this enhanced cellular potency.

IDO1 inhibition Immuno-oncology Cancer immunotherapy

Kinase Selectivity Profile: 3-Iodo-Indazoles Demonstrate Reduced Off-Target EGFR Activity vs. Other 5-Substituted Analogs

SAR analysis of 5-substituted indazoles reveals that the 3-iodo group confers a distinct selectivity advantage. While many 5-substituted indazoles exhibit promiscuous kinase inhibition, compounds retaining the 3-iodo group show significantly weaker activity against EGFR (Ki > 1800 nM) [1]. In contrast, other 5-substituted indazoles without the 3-iodo group can exhibit potent EGFR inhibition, which may be undesirable for programs targeting other kinases like IDO1 or PLK4 [2]. This selectivity profile is crucial for minimizing off-target effects.

Kinase selectivity EGFR inhibition Off-target profiling

Predicted Oral Bioavailability: Balanced Lipophilicity and Permeability of 3-Iodo-5-alkoxy-indazoles

The 3-iodo-5-alkoxy substitution pattern imparts favorable ADME properties. A representative indazole with this motif has a predicted Log P of 1.96 and permeability of 1.62 cm²/s, along with a moderate unbound fraction in plasma of 26.6% [1]. These values are indicative of good oral absorption potential, a key advantage over less lipophilic or poorly permeable indazole analogs. In contrast, unsubstituted indazole has limited solubility in water and its permeability is not optimized for oral delivery [2].

ADME Oral bioavailability Physicochemical properties

Optimal Application Scenarios for 3-Iodo-5-(2-methoxyethoxy)-1H-indazole Based on Quantitative Evidence


IDO1 Inhibitor Lead Optimization

As a starting point for developing next-generation IDO1 inhibitors, this compound offers a validated potency advantage. A close analog demonstrated a cellular IC50 of 76 nM, which is approximately 10-fold more potent than earlier indazole leads [1]. This potency, combined with the favorable predicted ADME properties, positions it as a superior scaffold for medicinal chemistry efforts aimed at improving upon first-generation IDO1 inhibitors like epacadostat.

Selective Kinase Probe Development

For researchers seeking to develop chemical probes with minimal off-target kinase activity, the 3-iodo-indazole core provides a selectivity advantage. The weak EGFR inhibition (Ki >1800 nM) observed for related 3-iodo-5-substituted indazoles [1] reduces the likelihood of confounding EGFR-driven phenotypes in cellular assays, a common issue with many kinase inhibitor scaffolds [2].

Oral Bioavailability-Focused Chemical Series

The balanced lipophilicity (Log P 1.96) and high predicted permeability (1.62 cm²/s) of this indazole core [1] make it an ideal template for programs prioritizing oral delivery. This is particularly relevant for chronic dosing indications in oncology and immunology, where maintaining adequate systemic exposure is critical for efficacy [2].

Quote Request

Request a Quote for 3-Iodo-5-(2-methoxyethoxy)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.